XQPMNRFOIDADDS-HTMVYDOJSA-M

Übersicht

Beschreibung

BK-218 ist ein neuartiges Cephalosporin-Antibiotikum, das eine signifikante Aktivität gegen verschiedene Bakterienstämme zeigt, darunter Streptococcus pneumoniae, Haemophilus influenzae und Moraxella catarrhalis . Es ist besonders bemerkenswert für seine Wirksamkeit gegen Penicillin-resistente Stämme, obwohl es eine höhere minimale Hemmkonzentration (MHK) gegen diese Stämme aufweist . BK-218 verfügt über zwei Verabreichungswege und ein Wirkungsspektrum, das den Cephalosporinen der zweiten Generation am ähnlichsten ist .

Vorbereitungsmethoden

Die Synthese von BK-218 umfasst mehrere Schritte, darunter die Bildung der Cephalosporin-Kernstruktur und anschließende Modifikationen zur Verbesserung seiner antibakteriellen Eigenschaften. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Cephalosporin-Kerns: Dieser Schritt beinhaltet die Cyclisierung eines β-Lactamrings mit einem Dihydrothiazinring zur Bildung des Cephalosporin-Kerns.

Modifikation der Seitenkette: Die Einführung verschiedener Seitenketten an die Kernstruktur zur Verbesserung der antibakteriellen Aktivität und Stabilität.

Reinigung und Kristallisation: Das Endprodukt wird gereinigt und kristallisiert, um BK-218 in seiner reinen Form zu erhalten.

Industrielle Produktionsmethoden für BK-218 beinhalten die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren umfassen typischerweise kontinuierliche Durchflussverfahren und fortschrittliche Reinigungstechniken, um industrielle Standards zu erfüllen .

Analyse Chemischer Reaktionen

BK-218 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: BK-218 kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Dihydrothiazinring.

Reduktion: Reduktionsreaktionen können am β-Lactamring auftreten und zur Bildung inaktiver Verbindungen führen.

Substitution: Substitutionsreaktionen an den Seitenketten können die antibakterielle Aktivität von BK-218 verändern.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

BK-218 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: BK-218 wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Cephalosporin-Antibiotika verwendet.

Biologie: Es wird in mikrobiologischen Studien eingesetzt, um die Mechanismen der bakteriellen Resistenz und die Wirksamkeit neuer antibakterieller Wirkstoffe zu untersuchen.

Medizin: BK-218 wird auf sein potenzielles Einsatzgebiet bei der Behandlung bakterieller Infektionen untersucht, insbesondere bei Infektionen, die durch Penicillin-resistente Stämme verursacht werden.

Industrie: Es wird bei der Entwicklung neuer Antibiotika und Formulierungen eingesetzt.

Wirkmechanismus

BK-218 entfaltet seine antibakterielle Wirkung durch Bindung an Penicillin-bindende Proteine (PBPs) in bakteriellen Zellwänden. Diese Bindung hemmt die Synthese von Peptidoglycan, einem wesentlichen Bestandteil der bakteriellen Zellwand, was zu Zelllyse und -tod führt . Zu den molekularen Zielstrukturen von BK-218 gehören verschiedene PBPs, und sein Wirkmechanismus ähnelt dem anderer β-Lactam-Antibiotika .

Wirkmechanismus

BK-218 exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The molecular targets of BK-218 include various PBPs, and its mechanism of action is similar to other β-lactam antibiotics .

Vergleich Mit ähnlichen Verbindungen

BK-218 ähnelt anderen Cephalosporin-Antibiotika wie Cefamandole, Cephalexin und Cefoxitin. Es weist jedoch mehrere einzigartige Merkmale auf:

Höhere Aktivität: BK-218 hat eine stärkere hemmende Wirkung auf Penicillin-bindende Proteine im Vergleich zu Cephalexin und Cefoxitin.

Zwei Verabreichungswege: Im Gegensatz zu einigen Cephalosporinen kann BK-218 sowohl oral als auch parenteral verabreicht werden.

Breites Spektrum: BK-218 hat ein breites Wirkungsspektrum, ähnlich den Cephalosporinen der zweiten Generation.

Zu den ähnlichen Verbindungen gehören:

- Cefamandole

- Cephalexin

- Cefoxitin

BK-218 zeichnet sich durch seine höhere Aktivität gegen Penicillin-resistente Stämme und seine beiden Verabreichungswege aus, wodurch es zu einem vielseitigen und potenten Antibiotikum wird .

Biologische Aktivität

XQPMNRFOIDADDS-HTMVYDOJSA-M, also known as sodium 7-(2-(3-chloro-1,2-oxazol-5-yl)thio)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been identified as a modulator of specific enzymes and receptors involved in cellular signaling processes. The compound's structure suggests potential interactions with oxidoreductases and other enzymes that play crucial roles in metabolic processes .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Antitumor Activity : Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines, particularly lung neoplasms .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in inflammatory diseases .

- Antimicrobial Properties : There is evidence supporting its effectiveness against various bacterial strains, indicating a broad-spectrum antimicrobial effect .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Anti-inflammatory | Reduction of inflammation | |

| Antimicrobial | Active against bacterial strains |

Case Study 1: Antitumor Efficacy

A study published in 2022 evaluated the antitumor effects of this compound on human lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Action

In another investigation, researchers assessed the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, demonstrating its potential as an anti-inflammatory agent.

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments. Animal models treated with this compound showed reduced tumor size and improved survival rates when compared to untreated groups. Additionally, histopathological analyses revealed decreased inflammatory cell infiltration in tissues treated with the compound .

Toxicity Profile

The toxicity profile of this compound was evaluated through acute and chronic toxicity studies. Results indicated a favorable safety margin at therapeutic doses, with no significant adverse effects observed in animal models.

Eigenschaften

CAS-Nummer |

110008-56-5 |

|---|---|

Molekularformel |

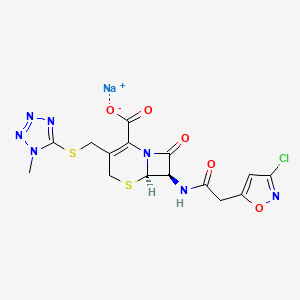

C15H13ClN7NaO5S2 |

Molekulargewicht |

493.9 g/mol |

IUPAC-Name |

sodium;(6R,7R)-7-[[2-(3-chloro-1,2-oxazol-5-yl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H14ClN7O5S2.Na/c1-22-15(18-20-21-22)30-5-6-4-29-13-10(12(25)23(13)11(6)14(26)27)17-9(24)3-7-2-8(16)19-28-7;/h2,10,13H,3-5H2,1H3,(H,17,24)(H,26,27);/q;+1/p-1/t10-,13-;/m1./s1 |

InChI-Schlüssel |

XQPMNRFOIDADDS-HTMVYDOJSA-M |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CC(=NO4)Cl)SC2)C(=O)[O-].[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-thia-1-azabicyclo(4.2.0)oct-2-en-7-((3-chloroizoxazol-5-yl)acetamido)-3-(((1-methyl)-1H-tetrazol-5-yl)thiomethyl)-8-oxo-2-carboxylic acid BK 218 BK-218 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.